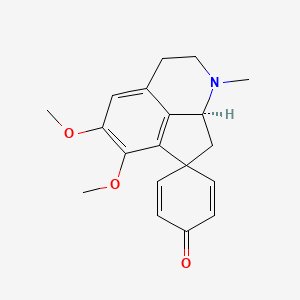

Pronuciferine, (-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pronuciferina, (-)- es un alcaloide isoquinoleína que forma parte de la clase de compuestos aporfinas. Se encuentra en varias especies vegetales, incluyendo Nelumbo nucifera (loto). Este compuesto ha suscitado interés debido a sus diversas actividades farmacológicas, incluyendo propiedades antidiabéticas, antiobesidad, antihiperlipidémicas y anti-VIH .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La pronuciferina puede sintetizarse mediante una serie de reacciones químicas a partir de precursores más simples. Un método implica el uso de la sintetasa de dehidroreticulina de la amapola común (Papaver rhoeas) y la reductasa de dehidroreticulina para convertir la (S)-norcoclaurina en ®-N-metilcoclaurina, que luego se convierte en pronuciferina .

Métodos de producción industrial

el uso de la síntesis microbiana y los enfoques biotecnológicos es un área prometedora para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

La pronuciferina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La pronuciferina puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de pronuciferina.

Sustitución: La pronuciferina puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían dependiendo del producto deseado, pero a menudo implican temperaturas y niveles de pH controlados .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de la pronuciferina, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

La pronuciferina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otras moléculas complejas.

Biología: Se estudia por sus efectos sobre los procesos celulares y las vías metabólicas.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de la diabetes, la obesidad, la hiperlipidemia y el VIH

Mecanismo De Acción

La pronuciferina ejerce sus efectos a través de varios objetivos y vías moleculares. Un mecanismo clave implica la activación de la vía de señalización de la proteína quinasa activada por AMP (AMPK), que desempeña un papel crucial en la regulación del metabolismo de la glucosa y los lípidos . Esta activación conduce a una mejor sensibilidad a la insulina y una reducción de la acumulación de lípidos en las células .

Comparación Con Compuestos Similares

Compuestos similares

Armepavina: Comparte similitudes estructurales con la pronuciferina y está involucrada en vías metabólicas similares.

Lirinidina: Un alcaloide de tipo aporfina con efectos significativos sobre el crecimiento de neuritas.

Singularidad

La pronuciferina es única debido a su estructura molecular específica y las vías particulares que influye. Si bien compuestos similares como la nuciferina y la armepavina comparten algunas actividades farmacológicas, los efectos distintos de la pronuciferina sobre el metabolismo de la glucosa y los lípidos la convierten en un compuesto valioso para futuras investigaciones .

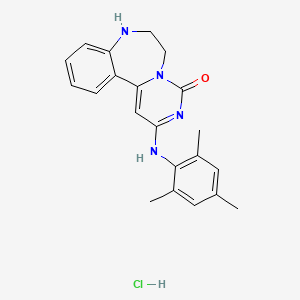

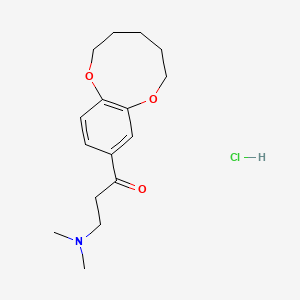

Propiedades

Número CAS |

16654-37-8 |

|---|---|

Fórmula molecular |

C19H21NO3 |

Peso molecular |

311.4 g/mol |

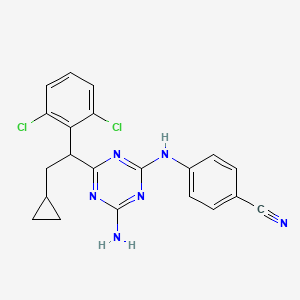

Nombre IUPAC |

(4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m0/s1 |

Clave InChI |

WUYQEGNOQLRQAQ-AWEZNQCLSA-N |

SMILES isomérico |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC34C=CC(=O)C=C4)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)